

# A Comparative Guide to the In Vivo Performance of Biocryl RAPIDE® Implants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Biocryl**

Cat. No.: **B1169104**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term in vivo performance of **Biocryl** RAPIDE® implants, a biocomposite material composed of 70% poly-lactide co-glycolide (PLGA) and 30%  $\beta$ -tricalcium phosphate ( $\beta$ -TCP). The performance of this implant is compared with alternative materials used in similar orthopedic applications, such as suture anchors and interference screws. This comparison is based on data from preclinical animal studies and human clinical trials, focusing on key performance indicators including degradation rate, biocompatibility, and osteoconductivity.

## Executive Summary

**Biocryl** RAPIDE® is designed as a bioabsorbable implant that facilitates bone healing and is eventually replaced by host tissue. Preclinical and clinical studies have demonstrated its biocompatibility and osteoconductive properties. Over a period of approximately three years, **Biocryl** RAPIDE® implants undergo nearly complete resorption and are replaced by calcified, non-trabecular bone. In comparison to traditional poly-L-lactic acid (PLLA) implants, **Biocryl** RAPIDE® exhibits a faster degradation profile. When compared to metallic implants, it offers the advantage of eliminating the need for a second removal surgery and reducing imaging artifacts. However, like other bioabsorbable materials, its initial mechanical strength is lower than that of metal, and the degradation process can be associated with transient adverse events such as tunnel widening and cyst formation in a small percentage of cases.

# Data Presentation: Comparative Performance of Implant Materials

The following tables summarize the quantitative data on the in vivo performance of **Biocryl** RAPIDE® (PLGA/β-TCP) and its alternatives.

Table 1: In Vivo Degradation and Bone Formation of PLGA/β-TCP (**Biocryl** RAPIDE®) Implants

| Time Point       | Implant Volume Reduction (%)       | Osteoconductivity/Bone Formation                                                                                                                                                                   | Key Findings                         | Study Type           |
|------------------|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|----------------------|
| 12 Months        | 82.6% (tibial),<br>92.0% (femoral) | Bone ingrowth observed in all patients.                                                                                                                                                            | Rapid resorption after 6 months.     | Human Clinical Trial |
| 24 Months        | Marked absorption                  | Gradual increase in mesenchymal cell proliferation and differentiation towards osteoblasts. Nearly entire implant cross-section absorbed and replaced by bone or bone with fibrous/adipose tissue. | Faster absorption compared to L-PLA. | Preclinical (Beagle) |
| 38 Months (mean) | Complete resorption                | Osteoconductivity present in 81% of tunnels; complete ossification in 19%. Mean screw site density similar to cancellous bone.                                                                     | No remnant of the screw was present. | Human Clinical Trial |

Table 2: Comparative Long-Term Performance of Different Bioabsorbable and Metallic Interference Screws

| Implant Material             | Degradation Time | Osteoconductivity                                                  | Common Complications                                                                    | Clinical Outcome Scores (e.g., Lysholm)                                                                    |
|------------------------------|------------------|--------------------------------------------------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| PLGA/β-TCP (Biocryl RAPIDE®) | ~3 years         | Yes (present in ~70-80% of cases)                                  | Tunnel widening (3%), effusion (5%), cyst formation (4%).                               | Significant improvement from preoperative scores (e.g., Lysholm from 44 to 93).                            |
| PLLA                         | > 5-7 years      | No significant bone replacement; often filled with fibrous tissue. | Slower degradation, potential for late inflammatory reactions, greater tunnel widening. | Significant improvement, but may be associated with more long-term implant-related issues.                 |
| PLLA/β-TCP                   | ~4 years         | Yes (present in ~75% of cases, complete in 10%)                    | Similar to PLGA/β-TCP.                                                                  | Significant improvement from preoperative scores (e.g., Lysholm from 60.4 to 90.8).                        |
| Metallic (e.g., Titanium)    | Non-degradable   | Osseointegration without resorption.                               | Imaging artifacts, potential for a second removal surgery, stress shielding.            | No statistically significant difference in long-term functional outcomes compared to bioabsorbable screws. |

# Experimental Protocols

## Preclinical Evaluation in a Canine Model (Beagle)

A pivotal long-term preclinical study evaluated the *in vivo* performance of **Biocryl** RAPIDE® in a beagle model.

- **Animal Model:** Adult beagle dogs were used. The beagle is a common model for orthopedic implant studies due to its skeletal maturity and bone remodeling characteristics being reasonably analogous to humans.
- **Implantation Procedure:**
  - The animals were anesthetized following standard veterinary protocols.
  - A surgical site was prepared on the cortical femoral bone.
  - Test rods of **Biocryl** RAPIDE® and a control material (L-PLA) were implanted into transcortical femoral bone defects.
  - The surgical sites were closed in layers.
- **Postoperative Care and Follow-up:** The animals received appropriate postoperative care, including analgesics. They were monitored for any signs of adverse reactions. The study duration was 24 months, with evaluations at multiple time points (e.g., 3, 18, and 24 months).
- **Analytical Techniques:**
  - **Histology:** At the end of each time point, the animals were euthanized, and the implant sites were explanted. The tissue blocks were fixed, dehydrated, and embedded in a hard resin. Thin sections were prepared and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) for light microscopy. Polarized light microscopy was also used to visualize bone formation. Histological analysis focused on the implant's absorption, the cellular response (inflammation, presence of macrophages, osteoblasts), and the extent and quality of new bone formation within and around the implant site.

# Clinical Evaluation of PLGA/β-TCP Interference Screws in Humans

The long-term performance of PLGA/β-TCP interference screws has been assessed in several human clinical studies, notably in anterior cruciate ligament (ACL) reconstruction.

- **Study Design:** These were typically prospective case series with long-term follow-up (e.g., a mean of 38 months).
- **Patient Population:** Patients undergoing bone-patellar tendon-bone ACL reconstruction requiring fixation with interference screws.
- **Surgical Procedure:**
  - Standard arthroscopic ACL reconstruction was performed.
  - The bone-patellar tendon-bone graft was fixed in the femoral and tibial tunnels using PLGA/β-TCP interference screws (e.g., Milagro; DePuy Mitek).
- **Postoperative Follow-up and Evaluation:**
  - **Clinical Assessment:** Patients were evaluated at regular intervals post-surgery. Clinical outcome scores such as the Lysholm, Tegner, Cincinnati, and International Knee Documentation Committee (IKDC) scores were recorded. Knee stability was assessed using tests like the pivot-shift test and KT arthrometer measurements.
  - **Radiographic Imaging:** Plain radiographs were taken to assess the overall bone healing and implant site.
  - **Computed Tomography (CT) Scans:** CT scans were the primary method for quantitative evaluation of the implant's degradation and bone formation.
    - **Image Acquisition:** Standardized CT scans of the operated knee were obtained.
    - **Data Analysis:** The material density at the screw and bone plug sites was measured in Hounsfield units (HU). These values were compared to the density of surrounding cancellous and cortical bone. The extent of screw resorption and the quality of bone

formation were graded using an ossification quality score (e.g., on a scale of 1 to 4, where 4 represents complete ossification).

## Visualizations

### In Vivo Degradation and Osteoconduction Pathway of Biocryl RAPIDE®



[Click to download full resolution via product page](#)

Caption: In vivo degradation and bone regeneration pathway of **Biocryl RAPIDE®**.

## Experimental Workflow for In Vivo Evaluation of Biodegradable Implants



[Click to download full resolution via product page](#)

Caption: Typical experimental workflow for in vivo evaluation of biodegradable implants.

- To cite this document: BenchChem. [A Comparative Guide to the In Vivo Performance of Biocryl RAPIDE® Implants]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1169104#long-term-performance-of-biocryl-implants-in-vivo\]](https://www.benchchem.com/product/b1169104#long-term-performance-of-biocryl-implants-in-vivo)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)